Product packaging for 2-Chloro-2-iodoacetamide(Cat. No.:CAS No. 62872-35-9)

2-Chloro-2-iodoacetamide

Cat. No.: B1629252
CAS No.: 62872-35-9
M. Wt: 219.41 g/mol
InChI Key: UWWIMPAKBITDPS-UHFFFAOYSA-N
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Description

Significance of Alpha-Haloacetamides in Organic Synthesis and Chemical Biology

Alpha-haloacetamides, where the halogen is on the carbon adjacent to the carbonyl group, are particularly important building blocks in synthetic chemistry. rsc.org Their utility stems from their electrophilic nature, which allows them to react with a wide range of nucleophiles.

In organic synthesis , alpha-haloacetamides are versatile precursors for the construction of complex molecular architectures, especially nitrogen-containing heterocycles (aza-heterocycles), which are prevalent in biologically active compounds. rsc.org They can participate in various transformations, including domino and cycloaddition reactions, providing efficient pathways to diverse chemical structures. rsc.org For instance, they have been employed in copper-catalyzed reactions to form conjugated enynes and in the synthesis of 4,4-difluoro-2-azetidinones. rsc.orgacs.org The reactivity of these compounds can be modulated by the nature of the substituent on the nitrogen atom of the amide, allowing for a broad scope of synthetic applications. rsc.org

In the realm of chemical biology , alpha-haloacetamides serve as critical tools for probing biological systems. They are a well-defined class of cysteine-directed electrophiles that react with the thiol group of cysteine residues via an SN2 mechanism. researchgate.netnih.gov This specific reactivity has been widely exploited in the development of:

Covalent Inhibitors: By incorporating an alpha-haloacetamide "warhead" into a ligand for a specific protein, researchers can create targeted covalent inhibitors that form a permanent bond with the target, leading to potent and durable biological activity. researchgate.netnih.gov

Activity-Based Probes: These reagents are used to identify and study the function of enzymes, particularly proteases. nih.gov Biotinylated alpha-haloacetamide probes, for example, can be used to label and isolate enzymes that react with them. nih.gov

Protein Modification: Iodoacetamide (B48618) is a classic reagent used to alkylate cysteine residues, preventing disulfide bond formation and aiding in protein sequencing and structural studies. chemimpex.comchemicalbook.comwikipedia.org

The reactivity of the alpha-haloacetamide is dependent on the halogen, with the order of reactivity generally following I > Br > Cl. nih.gov This tunable reactivity allows for the design of probes and inhibitors with desired specificity and reaction rates.

Evolution of Research on Chloro- and Iodo-acetamide Derivatives

Research into specific chloro- and iodo-acetamide derivatives has evolved significantly over the years, driven by their diverse applications.

Chloroacetamide derivatives have a long history of investigation. Early research focused on their synthesis and fundamental reactivity. ijpsr.info Subsequently, their biological activities became a major area of study. Numerous chloroacetamide derivatives have been synthesized and evaluated for their potential as:

Herbicides: Compounds like acetochlor (B104951) and alachlor (B1666766) are well-known chloroacetamide herbicides used for weed control in agriculture.

Antimicrobial and Antifungal Agents: Research has demonstrated that various N-substituted chloroacetamides exhibit significant antibacterial and antifungal properties. ijpsr.inforesearchgate.neteurjchem.comtandfonline.com These findings have been supported by molecular docking studies to understand their mechanism of action. researchgate.nettandfonline.com

Synthetic Intermediates: Chloroacetamides are starting materials for a wide range of more complex molecules, including those with potential therapeutic applications. researchgate.netresearchgate.net For example, 2-Chloroacetamide (B119443) is used in the synthesis of derivatives of 1,8-naphthyridine. sigmaaldrich.com

Iodoacetamide derivatives have been central to the field of biochemistry and proteomics for decades. chemimpex.com Iodoacetamide itself is a widely used reagent for the alkylation of cysteine residues in proteins. chemimpex.comchemicalbook.com This application is crucial for:

Proteomics: Preventing disulfide bond formation, which is essential for protein digestion and subsequent analysis by mass spectrometry. researchgate.net

Enzyme Inhibition Studies: Irreversibly inhibiting cysteine peptidases to study their function and mechanism. chemicalbook.comwikipedia.org

Bioconjugation: Synthesizing derivatives for attaching tags or labels to peptides and proteins. researchgate.net

Beyond its use in protein chemistry, research on iodoacetamide derivatives has expanded. They are valuable reagents in organic synthesis, often used when a more reactive haloacetamide is required compared to its chloro- or bromo-analogs. lew.ro For instance, they are used in the synthesis of phthalazinium salts and in the preparation of samarium enolates for the synthesis of 3-aminoamides. lew.roorganic-chemistry.org The study of iodinated acetamides has also extended to their formation as disinfection byproducts in water treatment processes, an area of environmental and health relevance. researchgate.net

The development of mixed halogenated compounds, such as 2-Chloro-2-iodoacetamide, represents a more recent area of interest, exploring how the combination of different halogens on the same carbon atom influences the compound's chemical properties and reactivity.

Chemical and Physical Properties of this compound

The following table summarizes the key computed chemical and physical properties of this compound.

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₂H₃ClINO nih.gov
Molecular Weight 219.41 g/mol nih.gov
CAS Number 62872-35-9 nih.govchemicalbook.com
Canonical SMILES C1(C(=O)N)(Cl)I nih.gov
InChI Key XJFQVFPVBLJXIU-UHFFFAOYSA-N nih.gov
Description Carboxamide nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3ClINO B1629252 2-Chloro-2-iodoacetamide CAS No. 62872-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-iodoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClINO/c3-1(4)2(5)6/h1H,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWIMPAKBITDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClINO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617917
Record name 2-Chloro-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.41 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62872-35-9
Record name 2-Chloro-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Chloro and Iodo Acetamides

Halogen Exchange Reactions for Iodoacetamide (B48618) Generation from Chloroacetamide Precursors

The conversion of 2-chloroacetamides to their more reactive 2-iodoacetamide counterparts is a frequently employed strategy in organic synthesis. This transformation is most commonly achieved through a halogen exchange process known as the Finkelstein reaction. wikipedia.orgmanac-inc.co.jp This nucleophilic substitution (SN2) reaction involves treating an alkyl chloride or bromide with a solution of an alkali iodide salt. wikipedia.orgmanac-inc.co.jp The reaction's equilibrium is effectively driven towards the product by taking advantage of the differential solubility of the halide salts; for instance, sodium iodide is soluble in acetone (B3395972), whereas the resulting sodium chloride is not, causing it to precipitate out of the solution. wikipedia.org This principle makes the Finkelstein reaction a highly efficient method for preparing iodoacetamides from readily available chloroacetamide precursors. universiteitleiden.nltemple.edu

The successful conversion of a chloroacetamide to an iodoacetamide via the Finkelstein reaction hinges on specific reaction conditions and reagents. The process typically involves dissolving the chloroacetamide substrate in a polar aprotic solvent, with anhydrous acetone being the most common choice. wikipedia.orglew.roiitk.ac.in An alkali iodide, such as sodium iodide (NaI) or potassium iodide (KI), is then added, often in a molar excess to drive the reaction to completion. lew.robath.ac.uk The mixture is then heated under reflux for a period ranging from a few hours to overnight, depending on the substrate's reactivity. lew.robath.ac.uk

For example, the synthesis of various N-aryl-2-iodoacetamides is achieved by refluxing the corresponding N-aryl-2-chloroacetamide with sodium iodide in anhydrous acetone for 10 hours. lew.ro A similar procedure using potassium iodide in dry acetone at 60°C for 3 hours has also been reported to be effective, yielding the desired iodoacetamides in yields up to 94%. bath.ac.uk The reaction progress can be monitored, and upon completion, the precipitated sodium or potassium chloride is filtered off. The iodoacetamide product is then typically isolated from the filtrate after evaporation of the solvent and purification, often by recrystallization. lew.ro

Table 1: Conditions for Finkelstein Reaction on Substituted Chloroacetamides

Chloroacetamide PrecursorIodide SourceSolventReaction ConditionsYieldReference
N-(Aryl)-2-chloroacetamidesSodium Iodide (NaI)Anhydrous AcetoneReflux, 10 hoursNot specified lew.ro
N-(1,10-Phenanthrolin-5-yl)chloroacetamideSodium Iodide (NaI) (3.0 equiv)Anhydrous AcetoneReflux, 8 hours74%
2-(2-chloroacetamido)-N-methylbenzamidePotassium Iodide (KI)Anhydrous Acetone60°C, 3 hoursUp to 94% bath.ac.uk

The Finkelstein reaction is robust and applicable to a wide range of chloroacetamide derivatives. The reaction is particularly effective for primary halides, and its efficiency is notably enhanced for α-carbonyl halides, such as 2-chloroacetamides, due to the electron-withdrawing nature of the adjacent carbonyl group which activates the α-carbon for nucleophilic attack. wikipedia.org The method has been successfully applied to synthesize a variety of N-aryl-2-iodoacetamides, including those with various substituents on the aryl ring. lew.robath.ac.uk

However, the reaction has its limitations. It is significantly less reactive for secondary alkyl halides and is generally considered unreactive for tertiary alkyl halides, as well as vinyl and aryl halides under standard conditions. wikipedia.org The direct conversion of aryl chlorides to aryl iodides, known as the "aromatic Finkelstein reaction," is challenging and typically requires metal catalysis, for example, using copper(I) iodide with diamine ligands, to proceed effectively. wikipedia.orgorganic-chemistry.org Steric hindrance around the reaction center can also impede the SN2 mechanism, potentially leading to lower yields or requiring harsher reaction conditions.

Alternative Synthetic Pathways for Haloacetamide Scaffold Construction

While halogen exchange is a key method, other synthetic strategies are employed to construct the fundamental haloacetamide scaffold. A primary and widely used method for synthesizing N-substituted 2-chloroacetamides is the chloroacetylation of primary or secondary amines. researchgate.net This involves reacting the amine with chloroacetyl chloride, often in the presence of a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. lew.roresearchgate.net

More innovative approaches have also been developed. One such method provides direct access to N-substituted 2-haloacetamides through the addition of lithium carbenoids to isocyanates. rsc.org This pathway allows for the formation of α-chloro- and α-iodoacetamides in high yields. rsc.org Another strategy involves the use of samarium enolates. Samarium acetamide (B32628) and chloroacetamide enolates, generated in situ from iodoacetamide or dichloroacetamide and samarium iodide (SmI₂), can be added to aldimines to produce 3-aminoamides and 3-amino-2-chloroamides. organic-chemistry.org Furthermore, C-amidoalkylation of aromatic compounds with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in the presence of an acid catalyst offers a route to novel chloroacetamide derivatives. researchgate.net These alternative pathways expand the toolkit available to chemists for constructing complex molecules based on the haloacetamide framework.

Derivatization Strategies from 2-Chloro- and 2-Iodoacetamide Scaffolds

2-Chloro- and 2-iodoacetamides are valuable intermediates primarily because the halogen atom serves as a good leaving group in nucleophilic substitution reactions. This reactivity allows for extensive derivatization, enabling the introduction of a wide array of functional groups and the construction of diverse molecular structures. The greater reactivity of iodoacetamides compared to chloroacetamides often makes them the preferred substrate for these transformations. lew.ronih.govarkat-usa.org

The synthesis of N-aryl-2-iodoacetamides is a critical step in the development of various biologically active compounds. The general strategy involves the initial preparation of an N-aryl-2-chloroacetamide via chloroacetylation of an aromatic amine, followed by a Finkelstein reaction to yield the more reactive iodo-derivative. lew.roresearchgate.net

These N-aryl-2-iodoacetamides are then used as alkylating agents. For instance, they can react with heterocyclic amines, such as phthalazine (B143731) or pyrazole, to form new N-C bonds. lew.roarkat-usa.org In one study, N-aryl-2-iodoacetamides were reacted with phthalazine in acetone at room temperature to produce 2-[N-(Aryl)carbamoylmethyl]phthalazinium iodides in high yields (over 78%). lew.ro Similarly, N-(chlorophenyl)-2-iodoacetamides have been reacted with various pyrazoles in the presence of sodium carbonate to synthesize new N-(chlorophenyl)-2-(1H-pyrazol-1-yl)acetamides. arkat-usa.org These examples highlight how the iodoacetamide moiety serves as a reactive handle for elaborating the molecular structure.

Table 2: Derivatization of N-Aryl-2-iodoacetamides

Iodoacetamide ReactantNucleophileReaction ConditionsProduct TypeReference
N-Aryl-2-iodoacetamidesPhthalazineAcetone, Room Temperature2-[N-(Aryl)carbamoylmethyl]phthalazinium iodides lew.ro
N-(Chlorophenyl)-2-iodoacetamidePyrazoleDMF, Na₂CO₃, 60°C, 5 hoursN-(Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide arkat-usa.org

The construction of complex molecules from simpler, interchangeable building blocks, known as modular synthesis, is a powerful strategy in modern chemistry. Haloacetamides can be incorporated into these modular approaches, particularly through multicomponent reactions (MCRs). researchgate.netnih.gov MCRs, such as the Ugi four-component reaction (U-4CR), allow for the rapid assembly of complex, drug-like scaffolds in a single step from several starting materials. nih.govnih.gov

For example, a carboxylic acid, an amine, an aldehyde, and an isocyanide can be combined in a U-4CR to produce α-N-acetoamido carboxamide derivatives. nih.gov By using starting materials that contain a haloacetamide warhead or a precursor to one, this methodology can be used to quickly generate libraries of covalent inhibitors or chemical probes. nih.gov This modularity is highly advantageous as it allows for the systematic variation of each component to optimize the properties of the final molecule. nih.gov This approach has been used to develop potent inhibitors for enzymes like the SARS-CoV-2 main protease. nih.gov The concept of "scaffold hopping," where enzymatic transformations create versatile intermediates that can be chemically diversified into multiple distinct structural classes, further exemplifies the power of modular design in synthesizing complex natural products from common precursors. rice.edu

Chemical Reactivity and Reaction Mechanisms of Halogenated Acetamides

Nucleophilic Substitution Reactions Involving Alpha-Halogen Atoms

The chemical reactivity of α-haloacetamides is largely defined by the nature of the halogen atom at the alpha-carbon position. These compounds readily participate in nucleophilic substitution reactions, where a nucleophile attacks the electrophilic α-carbon, displacing the halogen atom, which acts as a leaving group. nih.govdalalinstitute.com The reaction generally follows an SN2 mechanism, involving a single transition state where the new bond forms concurrently with the breaking of the carbon-halogen bond. dalalinstitute.com

The reactivity of the α-halogen atom is a critical factor influencing the rate of these reactions. The strength of the carbon-halogen bond and the stability of the departing halide ion as a leaving group are key determinants. Generally, the reactivity of halogens as leaving groups in SN2 reactions follows the order I > Br > Cl > F. This trend is attributed to the decreasing bond strength and increasing stability of the halide anion as you move down the halogen group. Consequently, iodoacetamide (B48618) is a more reactive alkylating agent than chloroacetamide.

The electrophilicity of the α-carbon is enhanced by the electron-withdrawing nature of both the halogen atom and the adjacent carbonyl group. pressbooks.pub This polarization of the C-X bond makes the α-carbon more susceptible to nucleophilic attack.

Alkylation Mechanisms of Biological Thiols and Other Nucleophilic Residues by Iodoacetamide

Iodoacetamide (IAA) is a widely utilized alkylating agent in proteomics and biochemistry for the modification of proteins. wikipedia.orginterchim.fr Its primary mode of action is the irreversible alkylation of nucleophilic amino acid residues, which prevents the formation of disulfide bonds and can be used to probe protein structure and function. wikipedia.orgcreative-proteomics.com While cysteine is the most common target, iodoacetamide can also react with other nucleophilic residues, particularly at higher concentrations or non-optimal pH conditions. thermofisher.comchemicalbook.com

The most prominent reaction of iodoacetamide is the alkylation of the thiol group (-SH) of cysteine residues. creative-proteomics.comebi.ac.uk The sulfur atom in the thiol group is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic α-carbon of iodoacetamide, displacing the iodide ion and forming a stable thioether linkage. creative-proteomics.com This covalent modification, known as carbamidomethylation, effectively blocks the cysteine residue from participating in disulfide bond formation. wikipedia.orgthermofisher.com

The efficiency of cysteine alkylation is pH-dependent, with the reaction being more favorable at a slightly alkaline pH (typically 7.0-8.5). ubpbio.comnih.gov Under these conditions, the thiol group is more likely to be in its more nucleophilic thiolate form.

While highly selective for cysteine under controlled conditions, iodoacetamide can also alkylate other amino acid residues, leading to off-target modifications. thermofisher.com Methionine is a notable example of such off-target alkylation. The sulfur atom in the thioether side chain of methionine can act as a nucleophile, attacking the α-carbon of iodoacetamide. nih.govnih.govacs.org This reaction is generally slower than the alkylation of cysteine and is more likely to occur at lower pH values (pH 2-5) or with an excess of the alkylating agent. nih.govacs.org The product of this reaction is S-carboxamidomethylmethionine. nih.gov

Studies have shown that iodoacetamide can lead to the carbamidomethylation of a significant portion of methionine-containing peptides, sometimes affecting up to 80% of them. nih.govresearchgate.net This off-target modification can complicate proteomic analyses by introducing unexpected mass shifts and potentially interfering with the identification and quantification of peptides. nih.govnih.gov

Besides methionine, other nucleophilic residues that can be alkylated by iodoacetamide, albeit to a lesser extent, include the N-terminal amino group, and the side chains of lysine, serine, threonine, tyrosine, aspartate, and glutamate. thermofisher.comacs.orgnih.gov

The imidazole (B134444) ring of histidine residues also possesses nucleophilic character and can be alkylated by iodoacetamide. interchim.frebi.ac.uk This reaction is generally much slower than the alkylation of cysteine. interchim.frchemicalbook.comchemicalbook.com The specific site of alkylation on the imidazole ring can vary. For instance, in the case of ribonuclease A, iodoacetamide specifically alkylates the N-3 position of histidine-12 at pH 5.5. researchgate.net The rate of this reaction is influenced by the local environment of the histidine residue within the protein structure. researchgate.net

Comparative Reactivity and Selectivity of 2-Chloroacetamide (B119443) versus 2-Iodoacetamide in Bioreactions

The choice of alkylating agent can have a significant impact on the outcome of protein modification experiments. Both 2-chloroacetamide (CAA) and 2-iodoacetamide (IAA) are commonly used for cysteine alkylation, but they exhibit different reactivity and selectivity profiles.

Recent studies suggest that chloroacetamide may offer greater specificity for cysteine residues compared to iodoacetamide, resulting in fewer off-target modifications. wuxibiology.comwuxiapptec.com However, the trade-off for this increased selectivity is a notably slower reaction rate for chloroacetamide. bath.ac.uk The lower reactivity of chloroacetamide is due to the stronger carbon-chlorine bond compared to the carbon-iodine bond, making the chloride ion a less favorable leaving group.

The differences in reactivity and selectivity between chloroacetamide and iodoacetamide lead to distinct peptide modification profiles in proteomic studies. While chloroacetamide is reported to reduce the level of off-target alkylation on residues such as the N-terminus, aspartate, glutamate, lysine, serine, threonine, and tyrosine, it has been shown to have some adverse effects. acs.orgnih.govomicsdi.org

A significant drawback of using 2-chloroacetamide is the increased oxidation of methionine residues. acs.orgnih.govomicsdi.org Studies have reported that the use of chloroacetamide can lead to methionine oxidation in up to 40% of all methionine-containing peptides, a substantial increase compared to the 2-5% observed with iodoacetamide. acs.orgomicsdi.org This suggests that while chloroacetamide may be more selective in terms of alkylation, it can introduce other undesirable modifications.

The table below summarizes some of the key differences in the modification profiles of 2-chloroacetamide and 2-iodoacetamide.

Feature2-Chloroacetamide2-Iodoacetamide
Cysteine Alkylation Rate Slower bath.ac.ukFaster
Off-Target Alkylation Reduced acs.orgnih.govomicsdi.orgMore prevalent thermofisher.comnih.gov
Methionine Oxidation Significantly Increased (up to 40%) acs.orgnih.govomicsdi.orgLower (2-5%) acs.orgomicsdi.org
Tryptophan Oxidation Increased acs.orgLower

Differential Effects on Protein Oxidation

Research directly investigating the differential effects of 2-Chloro-2-iodoacetamide on protein oxidation is not extensively documented in publicly available scientific literature. However, the reactivity and oxidative consequences of related halogenated acetamides, specifically iodoacetamide (IAA) and 2-chloroacetamide (CAA), have been studied. These studies provide a basis for understanding the potential behavior of a dihalogenated compound like this compound. The differential effects are primarily observed in the modification of specific amino acid residues that are susceptible to oxidation.

In proteomics, the alkylation of cysteine residues is a critical step to prevent the reformation of disulfide bonds. thermofisher.com While effective for this purpose, alkylating agents can also induce unwanted side reactions, including the oxidation of other amino acid residues. nih.govacs.org The nature and extent of this oxidative modification can differ significantly between various haloacetamides.

Notably, studies comparing iodoacetamide and 2-chloroacetamide have revealed significant differences in their propensity to cause oxidation of methionine and tryptophan residues. omicsdi.orgacs.org While 2-chloroacetamide is sometimes favored for reducing off-target alkylation of certain amino acid residues compared to iodoacetamide, it has been shown to induce a greater degree of methionine oxidation. nih.govacs.org

One study found that the use of 2-chloroacetamide resulted in a substantial increase in methionine oxidation, affecting up to 40% of all methionine-containing peptides, compared to only 2-5% when iodoacetamide was used. nih.govacs.orgomicsdi.org This suggests that the choice of halogen in the acetamide (B32628) reagent plays a crucial role in the extent of oxidative side reactions.

The differential reactivity is not limited to methionine. Increased levels of mono- and di-oxidized tryptophan have also been observed with 2-chloroacetamide compared to iodoacetamide. nih.govacs.orgacs.org These findings highlight the nuanced and compound-specific nature of off-target oxidative modifications.

Given that this compound possesses both a chlorine and an iodine atom on the alpha-carbon, its reactivity profile is likely to be complex. It could potentially exhibit a combination of the characteristics of both CAA and IAA, or display unique properties. However, without direct experimental data, its specific differential effects on protein oxidation remain speculative.

The following tables summarize the comparative research findings on the oxidative effects of iodoacetamide and 2-chloroacetamide, which can serve as a proxy for understanding the potential behavior of related haloacetamides.

Detailed Research Findings

Table 1: Comparative Oxidation of Methionine

Alkylating Agent Average Percentage of Methionine-Containing Peptides Oxidized Maximum Percentage of Methionine-Containing Peptides Oxidized
Iodoacetamide 3.4% acs.org 2-5% nih.govacs.orgomicsdi.org
2-Chloroacetamide 28.7% acs.org 40% nih.govacs.orgomicsdi.org

Table 2: Observed Oxidation of Tryptophan

Alkylating Agent Observed Tryptophan Oxidation
Iodoacetamide Baseline levels
2-Chloroacetamide Increased levels of mono- and di-oxidized tryptophan nih.govacs.orgomicsdi.orgacs.org

These data underscore the principle that the specific halogen substituent on an acetamide reagent has a profound impact on its oxidative side-reaction profile during protein alkylation. While iodoacetamide is a potent alkylating agent, 2-chloroacetamide, despite being less reactive in some contexts, appears to promote a higher degree of oxidation for susceptible residues like methionine and tryptophan. nih.govacs.orgomicsdi.orgacs.org The exact mechanisms for these differential effects are complex and may involve the specific reaction kinetics and redox potentials of the respective haloacetamides.

Applications in Chemical Biology and Proteomics Research

Applications in Protein Modification and Cysteine Alkylation in Proteomics Workflows

In the realm of proteomics, which involves the large-scale study of proteins, 2-chloro-2-iodoacetamide and similar alkylating agents are crucial tools. creative-proteomics.com The primary application is the alkylation of cysteine residues, a process that chemically modifies the thiol (-SH) group of this amino acid. creative-proteomics.com This modification is a standard and often essential step in preparing protein samples for analysis by mass spectrometry. nih.gov

Prevention of Disulfide Bond Formation

A primary reason for alkylating cysteine residues is to prevent the formation or re-formation of disulfide bonds. nih.govwikipedia.org Disulfide bonds are covalent linkages between the thiol groups of two cysteine residues, and they play a critical role in determining the three-dimensional structure of many proteins. researchgate.net During sample preparation for proteomics, proteins are typically denatured and their existing disulfide bonds are broken through a process called reduction. nih.govcreative-proteomics.com

Following reduction, the newly freed thiol groups are highly reactive and can re-form disulfide bonds, potentially in non-native arrangements. researchgate.netplos.org This can lead to protein aggregation and can complicate subsequent analytical steps, such as enzymatic digestion. researchgate.netplos.org By adding an alkylating agent like this compound, the thiol groups are covalently capped, forming a stable thioether bond. creative-proteomics.com This "blocking" of the cysteine residues ensures that they remain in a reduced state and cannot participate in disulfide bond formation, thus simplifying the protein mixture for analysis. creative-proteomics.complos.org

Peptide Mapping and Sequencing Methodologies

This compound is also employed in peptide mapping, a technique used to verify the primary structure (amino acid sequence) of a protein. wikipedia.orgalphachemikaindia.comelementlabsolutions.com In this method, a protein is enzymatically digested into smaller peptide fragments. elementlabsolutions.com These fragments are then separated and analyzed, typically by mass spectrometry, to create a "fingerprint" of the protein. elementlabsolutions.com

The alkylation of cysteine residues with this compound prior to digestion is a critical step. creative-proteomics.comelementlabsolutions.com It ensures that the cysteine-containing peptides have a consistent and known mass, which is essential for their accurate identification by the mass spectrometer. creative-proteomics.com Without this modification, the presence of disulfide-linked peptides would complicate the analysis and could lead to incomplete sequence coverage. elementlabsolutions.com The stable modification introduced by the alkylating agent aids in the reliable identification and sequencing of these peptides. creative-proteomics.com

Optimization of Alkylation Reagents for Proteome Analysis

The choice of alkylating reagent is a significant consideration in proteomic experiments, as different reagents can have varying efficiencies and side reactions. nih.govrsc.org While iodoacetamide (B48618) is a very common choice, researchers have explored alternatives like 2-chloroacetamide (B119443) to minimize off-target alkylation of other amino acid residues. acs.orgnih.gov Studies have shown that while 2-chloroacetamide can reduce unwanted modifications, it may also lead to other adverse effects, such as the oxidation of methionine residues. acs.orgnih.govomicsdi.org

The optimization of the alkylation process itself is also crucial. Factors such as the concentration of the reagent, temperature, and reaction time are systematically evaluated to maximize the alkylation of cysteine residues while minimizing incomplete reactions and side reactions. nih.govrsc.org For instance, one study found that for iodoacetamide, a concentration of 14 mM at room temperature for 30 minutes provided optimal results in their system. nih.gov This systematic evaluation helps to improve the quality and reliability of data in bottom-up proteomic experiments. rsc.org

Table 1: Comparison of Common Alkylating Agents in Proteomics

Alkylating Agent Primary Target Key Advantages Potential Disadvantages
Iodoacetamide (IAA) Cysteine High reactivity, widely used and well-characterized. nih.govrsc.org Can cause off-target alkylation and methionine oxidation. acs.orgnih.govnih.gov
2-Chloroacetamide (CAA) Cysteine Lower off-target alkylation compared to IAA. acs.orgnih.gov Can cause significant methionine oxidation. acs.orgnih.govomicsdi.org
N-ethylmaleimide (NEM) Cysteine Specific for cysteine residues. creative-proteomics.com Can introduce a larger mass modification.
4-vinylpyridine (4-VP) Cysteine Stable modification. nih.gov Can have lower reaction efficiency. nih.gov

Enzyme Inhibition Studies and Mechanistic Elucidation

Beyond its role in sample preparation for proteomics, this compound and related compounds are valuable tools for studying enzyme function, particularly for enzymes that rely on a cysteine residue for their catalytic activity. wikipedia.orgebi.ac.uk

Irreversible Inhibition of Cysteine Peptidases

This compound acts as an irreversible inhibitor of cysteine peptidases. wikipedia.orgalphachemikaindia.comebi.ac.uk These enzymes, which include families like the cathepsins, utilize a cysteine residue in their active site to cleave peptide bonds. ubpbio.com The mechanism of inhibition involves the alkylation of this catalytic cysteine residue by this compound. wikipedia.orgebi.ac.uk This covalent modification permanently inactivates the enzyme, preventing it from carrying out its normal function. wikipedia.orgebi.ac.uk

Interestingly, iodoacetamide often reacts more rapidly with cysteine peptidases than its acidic counterpart, iodoacetate. wikipedia.orgwikipedia.org This is attributed to a favorable interaction within the enzyme's active site that facilitates the reaction with the amide form of the inhibitor. wikipedia.orgebi.ac.ukwikipedia.org The ability to irreversibly inhibit these enzymes makes this compound a useful probe for studying their biological roles and for identifying them in complex mixtures.

Inhibition of Deubiquitinase Enzymes (DUBs)

A specific and important class of enzymes that are inhibited by this compound are the deubiquitinases, or DUBs. wikipedia.orgalfa-industry.com DUBs are proteases that remove ubiquitin, a small regulatory protein, from other proteins. nih.gov This process of deubiquitination is a key regulatory mechanism in a vast array of cellular processes. nih.gov

Many DUBs are cysteine proteases, and like other enzymes in this class, they are susceptible to irreversible inhibition by this compound. wikipedia.orgubpbio.comubpbio.com The inhibitor works by alkylating the active site cysteine residue, thereby blocking the enzyme's deubiquitinating activity. wikipedia.orgalfa-industry.com This property makes this compound and similar chloroacetamide-based compounds valuable research tools for investigating the function of specific DUBs and for screening for new DUB inhibitors. medchemexpress.com

Interaction with Penicillin Acylases

While direct studies on this compound are limited, research on related 2-haloacetamides provides significant insight into potential interactions with penicillin acylases. These enzymes, crucial for producing semi-synthetic β-lactam antibiotics, can be inactivated by haloacetamide compounds. nih.govresearchgate.net Studies on penicillin acylase from Escherichia coli show that compounds like iodoacetamide, bromoacetamide, and chloroacetamide cause inactivation by binding within the enzyme's active site. nih.gov This is supported by the fact that a competitive inhibitor, phenylacetic acid, can protect the enzyme from this inactivation. nih.gov

The inactivation process follows first-order reaction kinetics, with the reactivity of the haloacetamide correlating with the leaving group ability of the halide. nih.gov Iodoacetamide is a significantly more potent inactivator than bromoacetamide, which is in turn more potent than chloroacetamide. nih.gov The rapid inactivation, especially by iodoacetamide, can interfere with the enzyme's primary function in preparative synthesis. nih.gov However, this negative effect can be mitigated by reducing the temperature, which slows the inactivation rate more significantly than the rate of the desired enzymatic conversion. nih.govresearchgate.net Penicillin acylase from Alcaligenes faecalis has been shown to have a higher catalytic activity for converting 2-haloacetamides compared to the enzyme from E. coli. nih.govresearchgate.net

Table 1: Inactivation Rate Constants for Penicillin Acylase from E. coli with 2-Haloacetamides This table presents the experimentally determined rate constants for the inactivation of penicillin acylase upon interaction with different 2-haloacetamides, illustrating the varying potency of these compounds.

SubstrateInactivation Rate Constant (kin∙104, min-1)
Chloroacetamide1.1 ± 0.1
Bromoacetamide47 ± 2
Iodoacetamide364 ± 34
Data sourced from a study on the interaction of 2-halogen-substituted acetamides with penicillin acylase. nih.gov

Development of Chemical Probes and Activity-Based Profiling

Design of Covalent Ligands and Target Identification

The chloroacetamide functional group, a key component of this compound, is a widely used electrophilic "warhead" in the design of covalent ligands. researchgate.net These ligands are engineered to form a stable, irreversible covalent bond with nucleophilic amino acid residues on a protein target, most commonly cysteine. rsc.orgwikipedia.org This covalent bonding can lead to high potency and a prolonged duration of action, making it an attractive strategy for developing chemical probes and therapeutic agents. nih.gov Covalent ligands based on a chloroacetamide scaffold have been successfully developed to target a variety of proteins, including enzymes implicated in cancer and viral diseases. escholarship.orgnih.gov

Target identification and validation for these covalent ligands are frequently accomplished using chemoproteomic strategies, particularly competitive activity-based protein profiling (ABPP). rsc.orgbiorxiv.org In this approach, a proteome is first treated with the covalent ligand of interest. Subsequently, a broad-spectrum, tagged probe (such as iodoacetamide-alkyne or iodoacetamide-desthiobiotin) is added, which labels the remaining accessible cysteine residues. rsc.orgbiorxiv.org By using quantitative mass spectrometry to compare the probe labeling in a ligand-treated sample versus a control sample, researchers can identify the specific proteins and cysteine sites that the covalent ligand has bound to. nih.gov A significant reduction in probe labeling at a particular site indicates successful target engagement by the ligand. rsc.org

Table 2: Examples of Protein Targets for Chloroacetamide-Based Covalent Ligands This table highlights several proteins that have been successfully targeted by covalent ligands utilizing a chloroacetamide reactive group, as identified through chemoproteomic methods.

Protein TargetBiological Role / Disease AssociationReference
TRIM25E3 Ubiquitin Ligase, involved in innate immunity rsc.org
SARS-CoV-2 MproMain protease essential for viral replication escholarship.org
PPP2R1AScaffolding subunit of Protein Phosphatase 2A, tumor suppressor nih.gov
Pin1Peptidyl-prolyl isomerase, implicated in cancer and Alzheimer's disease researchgate.net
RNF114E3 Ubiquitin Ligase, potential anti-cancer target biorxiv.org

Use in Investigating Protein Interactions and Functions

This compound and related chloroacetamide compounds are valuable tools for investigating protein function and interactions through the powerful technique of activity-based protein profiling (ABPP). researchgate.netrsc.org ABPP utilizes reactive chemical probes to assess the functional state of entire enzyme families directly within complex biological systems like cell lysates or living cells. mdpi.comnih.gov Because these probes, including those with a chloroacetamide warhead, typically react with functional, nucleophilic residues in enzyme active sites, they serve as a direct readout of enzymatic activity. nih.gov

The isotopic tandem orthogonal proteolysis-ABPP (isoTOP-ABPP) platform is an advanced method used to comprehensively profile cysteine reactivity across a proteome. rsc.org This technique can identify "hotspot" cysteines that are particularly reactive and therefore potentially functional and druggable. researchgate.net By competing a novel chloroacetamide-based ligand against a generic, alkyne-tagged iodoacetamide probe (e.g., IA-alkyne), researchers can determine the potency and selectivity of the ligand. nih.govbiorxiv.org This competitive format not only identifies the intended target of the ligand but also reveals any off-targets, providing a global view of the ligand's interactions within the cellular proteome. researchgate.netnih.gov This information is critical for understanding a protein's function, validating it as a drug target, and optimizing the selectivity of lead compounds. researchgate.net

Table 3: General Workflow for Competitive ABPP Target Identification This table outlines the typical steps involved in a competitive activity-based protein profiling experiment used to identify the cellular targets of a covalent ligand.

StepDescriptionPurpose
1. Incubation A complex proteome (e.g., cell lysate) is treated with the covalent ligand of interest or a vehicle control (e.g., DMSO).To allow the ligand to bind to its specific protein target(s).
2. Probe Labeling Both the ligand-treated and control samples are incubated with a broad-spectrum, reporter-tagged probe (e.g., iodoacetamide-alkyne).To label all accessible, reactive cysteine residues that were not blocked by the ligand.
3. Reporter Tagging A reporter molecule (e.g., biotin-azide) is attached to the probe via click chemistry.To enable enrichment of the probe-labeled peptides for analysis.
4. Proteolysis & Enrichment Proteins are digested into peptides, and the biotin-tagged peptides are enriched using streptavidin beads.To isolate the peptides containing the labeled cysteine residues.
5. Mass Spectrometry The enriched peptides are analyzed by quantitative liquid chromatography-mass spectrometry (LC-MS).To identify the labeled cysteine-containing peptides and quantify their abundance in the ligand-treated vs. control sample.
6. Data Analysis Ratios of peptide abundance are calculated. A significant decrease in a peptide's signal in the ligand-treated sample indicates it is a target.To identify specific proteins and sites of covalent modification by the ligand.
Workflow synthesized from multiple chemoproteomic studies. nih.govbiorxiv.orgrsc.org

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. researchgate.net It works by observing the behavior of atomic nuclei in a magnetic field. By analyzing the chemical shifts, peak multiplicity (splitting patterns), and integration of signals in an NMR spectrum, chemists can deduce the connectivity and spatial arrangement of atoms within a molecule. karary.edu.sd

For the structural elucidation of a haloacetamide like 2-chloro-2-iodoacetamide, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are fundamental.

¹H NMR: This technique provides information about the hydrogen atoms (protons) in the molecule. The spectrum would be expected to show a signal for the proton on the α-carbon (the carbon bonded to both chlorine and iodine) and separate signals for the two protons of the amide (-NH₂) group. The chemical shift of the α-proton would be significantly influenced by the electronegativity of the adjacent halogen atoms and the carbonyl group.

¹³C NMR: This spectrum reveals the different carbon environments. For this compound, two distinct signals would be anticipated: one for the carbonyl carbon of the amide group and another for the α-carbon. The chemical shift of the α-carbon is particularly diagnostic, as it is directly attached to the two different halogen atoms.

Table 1: Representative ¹H NMR Data for Iodoacetamide (B48618) This table is based on data for a related compound and serves as an illustrative example of the type of data obtained from NMR spectroscopy.

Functional GroupChemical Shift (ppm) in DMSO-d₆Signal Multiplicity
Amide (-NH₂)7.64Singlet
Amide (-NH₂)7.08Singlet
Methylene (B1212753) (-CH₂)3.58Singlet
Data sourced from ChemicalBook. chemicalbook.com

Mass Spectrometry Techniques in Characterizing Protein Modifications

Mass spectrometry (MS) is a cornerstone of proteomics, enabling the identification and quantification of proteins and their post-translational modifications (PTMs). nih.govnih.gov In the context of this compound, MS is crucial for studying its effects as an alkylating agent, which covalently modifies specific amino acid residues in proteins. The general workflow, known as bottom-up proteomics, involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by MS. nih.gov

Haloacetamides, including iodoacetamide (a close relative of this compound), are commonly used in proteomics to alkylate the thiol groups of cysteine residues. researchgate.net This process, known as carbamidomethylation when using iodoacetamide, prevents the reformation of disulfide bonds after they have been reduced, which simplifies subsequent analysis. researchgate.net The modification adds a specific mass to the cysteine-containing peptide, which is readily detectable by the mass spectrometer.

However, a significant challenge with iodine-containing alkylating agents is their propensity for off-target or non-specific reactions. nih.gov Research has shown that iodoacetamide can modify other amino acid residues besides cysteine, including:

Methionine

Lysine

Histidine

Aspartic acid

Glutamic acid

The N-terminus of a peptide researchgate.netnih.gov

These side reactions create a variety of PTMs that can complicate data analysis. matrixscience.com For instance, the alkylation of methionine by iodoacetamide can lead to a prominent neutral loss during MS/MS fragmentation, which can decrease the identification rates of methionine-containing peptides. nih.gov Tandem mass spectrometry (MS/MS) is essential for pinpointing the exact site of modification. In an MS/MS experiment, a specific modified peptide ion is selected and fragmented, and the resulting fragment ions provide sequence information that confirms the identity of the peptide and the location of the alkylation. nih.gov

Table 2: Common Amino Acid Modifications by Iodoacetamide

Amino AcidType of ModificationMass Shift (Da)
CysteineCarbamidomethylation+57.0215
LysineCarbamidomethylation+57.0215
HistidineCarbamidomethylation+57.0215
Aspartic AcidCarbamidomethylation+57.0215
Glutamic AcidCarbamidomethylation+57.0215
Peptide N-terminusCarbamidomethylation+57.0215
MethionineCarbamidomethylation (with subsequent neutral loss)+57.0215 (initial), often observed as -48 Da (Dethiomethyl)
Data compiled from multiple proteomics studies. nih.govmatrixscience.com

Quantitative Proteomics Applications

Quantitative proteomics aims to measure the relative or absolute amount of proteins in a sample. Several MS-based strategies are employed for this purpose, many of which are compatible with workflows using alkylating agents.

Label-based Quantification: These methods use isotopic labels to differentiate between proteins from different samples (e.g., treated vs. untreated cells).

Stable Isotope Labeling by Amino Acids in Culture (SILAC): Cells are grown in media containing "light" or "heavy" isotopically labeled amino acids. rsc.org

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): These are chemical tags that are added to peptides after digestion. The tags themselves are isobaric (have the same mass), but they produce unique "reporter ions" upon fragmentation in the mass spectrometer, allowing for quantification. rsc.org

Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA): This approach specifically quantifies the oxidation state of cysteine thiols. It uses "light" and "heavy" isotope-coded versions of iodoacetamide to differentially label reduced thiols from two different experimental conditions. osti.gov

Label-free Quantification: These methods compare the signal intensities of identical peptides across different runs or count the number of spectra identified for a given protein (spectral counting). rsc.orgnonlinear.com Label-free approaches offer advantages in terms of simpler sample preparation and a potentially higher dynamic range of quantification. nonlinear.com

The choice of alkylating agent can impact quantitative results. For example, the off-target reactions of iodoacetamide can spread the signal for a single peptide across multiple modified forms, which can be a major source of error in quantification if not properly accounted for. matrixscience.com

Chromatographic Methods for Haloacetamide Analysis

Chromatography is a technique used to separate, identify, and quantify the components of a mixture. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used chromatographic method for the analysis of small molecules like haloacetamides.

An HPLC system separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For the analysis of polar compounds like this compound, reversed-phase HPLC is a common choice. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.com

A typical HPLC method for analyzing a haloacetamide would involve:

Sample Preparation: Dissolving the sample in a suitable solvent. For complex matrices like plasma or urine, a solid-phase extraction (SPE) step may be required to clean up the sample and concentrate the analyte before injection. nih.gov

Separation: Injecting the sample onto the HPLC column. The mobile phase composition can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of the target compound from other components in the sample. nih.gov

Detection: As the separated components exit the column, they pass through a detector. For haloacetamides, a Ultraviolet (UV) detector is often suitable, as the amide functional group absorbs UV light at a specific wavelength. mdpi.com

Quantification: The area of the chromatographic peak corresponding to the compound is proportional to its concentration in the sample. By running standards of known concentration, a calibration curve can be generated to quantify the amount of the haloacetamide in unknown samples. nih.gov

Table 3: Example HPLC Conditions for Analysis of Related Compounds

ParameterCondition
Stationary Phase (Column) Reversed-Phase C18 or C8
Mobile Phase Acetonitrile/Water or Methanol/Buffer mixture
Elution Mode Isocratic or Gradient
Detection UV Spectrophotometry (e.g., at 260-265 nm)
These are general conditions based on methods for analyzing similar small molecules and would require optimization for this compound. nih.govmdpi.com

Theoretical and Computational Chemistry Investigations

Molecular Docking Studies of Haloacetamide Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its target protein, providing insights into the binding affinity and mode of action.

Recent studies have explored the interaction of various compounds, including 2-Chloro-2-iodoacetamide, with key enzymatic targets in metabolic diseases. In one such study, the binding affinities of several compounds were evaluated against α-glucosidase, α-amylase, and dipeptidyl peptidase-4 (DPP-4), all of which are significant targets in the management of diabetes. oup.com The binding affinity is a measure of the strength of the interaction, with a more negative value indicating a stronger binding.

The molecular docking results for this compound and other compounds from this study are summarized in the table below. oup.com These values, presented in kcal/mol, indicate the predicted binding energy of the compounds to the active sites of the respective enzymes.

CompoundBinding Affinity with α-glucosidase (kcal/mol)Binding Affinity with α-amylase (kcal/mol)Binding Affinity with DPP-4 (kcal/mol)
This compound-4-4.3-4
Acarbose (Reference)-8.6-8.1NR
Sitagliptin (Reference)NRNR-8.2

NR: Not Reported

The docking studies for haloacetamide derivatives often focus on their potential as covalent inhibitors, where the haloacetamide moiety acts as a warhead that forms a covalent bond with a nucleophilic residue, typically cysteine, in the protein's active site. researchgate.netacs.org The reactivity and selectivity of these compounds are crucial for their therapeutic potential. For instance, in the context of targeting the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle, various α-haloacetamides have been investigated as covalent inhibitors. acs.orgnih.gov The general mechanism involves the nucleophilic attack of the cysteine thiol group on the carbon atom bearing the halogen, leading to the formation of an irreversible covalent bond. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable tools in toxicology and drug discovery for predicting the activity of new or untested chemicals. For haloacetamides, which are often formed as disinfection byproducts in drinking water, QSAR models have been developed to predict their toxicity. nih.govnih.gov

The development of a QSAR model typically involves the following steps:

Data Set Collection: A set of compounds with known biological activity (e.g., toxicity) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical relationship between the descriptors and the biological activity.

Validation: The predictive ability of the model is assessed using internal and external validation techniques.

A study on the toxicity of 50 disinfection byproducts, including various haloacetamides, developed QSAR models for several toxicological endpoints. nih.gov The models utilized a variety of molecular descriptors to predict the toxicity of these compounds. While specific data for this compound was not detailed in this particular study, the general approach and the types of descriptors used are applicable to this compound.

The following table provides an example of the types of molecular descriptors that are often used in QSAR studies of haloacetamides and their typical contribution to the model.

Descriptor TypeExample DescriptorsGeneral Influence on Toxicity
ElectronicEnergy of the Lowest Unoccupied Molecular Orbital (ELUMO), Dipole MomentLower ELUMO often correlates with higher reactivity and toxicity.
TopologicalWiener Index, Balaban IndexReflects molecular size and branching, which can influence bioavailability and interaction with biological targets.
GeometricalMolecular Surface Area, Molecular VolumeRelates to the steric fit of the molecule in a receptor's active site.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Indicates the lipophilicity of the compound, affecting its ability to cross cell membranes.

The statistical quality of QSAR models is assessed by parameters such as the coefficient of determination (R²), which indicates the goodness of fit, and the cross-validated R² (Q²), which measures the predictive ability of the model. For a reliable QSAR model, these values should be high, typically above 0.6 for Q² and 0.7 for R². nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling provides a powerful means to investigate the reaction mechanisms of chemical compounds at a molecular level. For haloacetamides, computational studies have been instrumental in understanding their reactivity, particularly their role as electrophiles in reactions with biological nucleophiles like cysteine residues. researchgate.net

The reactivity of dihaloacetamides, a class to which this compound belongs, has been systematically investigated using computational methods. researchgate.net These studies often focus on the reaction with glutathione (B108866) (GSH), a key cellular antioxidant, to understand the detoxification pathways and the potential for covalent modification of proteins. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the thiol group of cysteine attacks the α-carbon of the haloacetamide, displacing a halide ion.

Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate the energy barriers of these reactions. researchgate.net A lower energy barrier indicates a more facile reaction. The nature of the halogen atoms significantly influences the reactivity. In the case of this compound, the presence of two different halogens on the same carbon atom presents an interesting case for reactivity and regioselectivity. Generally, iodine is a better leaving group than chlorine, suggesting that the reaction might preferentially proceed with the displacement of the iodide ion.

A computational study on the reactivity of various haloacetamides revealed that the reaction rates can be understood in terms of the electron-donating or -withdrawing ability of the substituents. researchgate.net While this particular study did not include this compound, the principles derived from the computational models can be extended to predict its reactivity. The computational models suggested that for some acrylamides, the mechanism does not involve a concerted amine/thiol proton transfer and C-S bond formation, but rather the protonated aminomethyl function acts as an electron-withdrawing group to lower the barrier for thiolate addition. researchgate.net

The general mechanism for the reaction of a dihaloacetamide with a cysteine thiol can be depicted as follows:

Nucleophilic Attack: The thiolate anion (Cys-S-) attacks the electrophilic α-carbon of the haloacetamide.

Transition State: A transient transition state is formed where the C-S bond is partially formed and the C-X (X = Cl or I) bond is partially broken.

Product Formation: The halide ion is expelled, and a stable thioether bond is formed between the cysteine residue and the acetamide (B32628) moiety.

Computational modeling allows for the visualization and energy calculation of these steps, providing crucial insights into the factors that govern the reactivity and potential biological effects of compounds like this compound.

Environmental Fate and Biotransformation Studies

Degradation Pathways in Environmental Matrices

While specific studies on 2-Chloro-2-iodoacetamide are limited, the degradation pathways can be inferred from research on other haloacetamides. The primary degradation mechanisms in environmental matrices such as water and soil are expected to be hydrolysis, reductive dehalogenation, and photodegradation.

Hydrolysis: Haloacetamides are known to undergo hydrolysis, where the rate is significantly influenced by pH. researchgate.net The reaction typically follows second-order kinetics, being first-order with respect to both the haloacetamide and the hydroxide (B78521) ion concentration. researchgate.net This process leads to the formation of the corresponding haloacetic acid. researchgate.net For this compound, hydrolysis would involve a nucleophilic attack on the carbonyl carbon.

Reductive Dehalogenation: Reductive dehalogenation is a critical degradation pathway for halogenated compounds. The reactivity order for this process in haloacetamides is generally iodo- > bromo- >> chloro- analogues. nih.gov This is attributed to the lower bond energy of the C-I bond compared to the C-Cl bond, making the iodine atom a better leaving group. nih.gov Consequently, it is highly probable that this compound would first undergo deiodination to form 2-chloroacetamide (B119443), followed by a much slower dechlorination to acetamide (B32628). This stepwise reduction has been observed with other mixed-halogen compounds.

This process can be facilitated by various environmental agents:

Sulfite (B76179): In the presence of sulfite (a common quenching agent in water analysis that can be present in some industrial effluents), brominated and iodinated haloacetamides degrade rapidly, while chlorinated ones are much more stable. nih.gov The degradation follows second-order kinetics and involves a nucleophilic substitution reaction where the halide is displaced. nih.gov

Zero-Valent Iron (Fe⁰): Reductive dehalogenation can also be mediated by zero-valent metals, such as iron, which is used in environmental remediation. researchgate.netresearchgate.net

Photodegradation: Ultraviolet (UV) radiation is another significant factor in the degradation of haloacetamides. The degradation of diiodoacetamide (B1628689) was shown to be effective under UV/chlorination treatment, following pseudo-first-order kinetics. nih.gov The process involves hydroxyl radicals (•OH), which are powerful oxidizing agents. nih.gov It is expected that this compound would also be susceptible to photodegradation, likely with cleavage of the more labile C-I bond.

Biotransformation: Microbial action is a primary mechanism for the breakdown of related compounds in soil and water. asm.org Chloroacetamide herbicides, for example, are degraded by various bacterial strains. asm.org The processes often involve enzymes like dehalogenases that cleave the carbon-halogen bond. Microbial reductive dehalogenation, initiated by electron transfer, is a known pathway for haloaromatic compounds and could play a role in the biotransformation of this compound. acs.org

Formation of Transformation Products

The degradation of this compound is expected to yield a series of transformation products, the nature of which depends on the specific degradation pathway.

Primary Transformation Products: Based on the relative lability of the C-I and C-Cl bonds, the initial transformation products are likely to be:

2-Chloroacetamide: Formed via reductive deiodination. nih.gov This product is itself a known environmental contaminant. wikipedia.org

2-Chloro-2-iodoacetic acid: Formed via hydrolysis of the amide group. researchgate.net

Acetamide: Formed after the sequential reductive dehalogenation of both iodine and chlorine. researchgate.net

A study on the degradation of diiodoacetamide (a related dihaloacetamide) by UV/chlorination identified iodide (I⁻) and iodate (B108269) (IO₃⁻) as the final inorganic iodine species. nih.gov A similar process for this compound would be expected to produce chloride (Cl⁻), iodide (I⁻), and iodate (IO₃⁻) upon complete mineralization.

The table below summarizes the likely transformation products from the degradation of this compound based on data from analogous compounds.

Degradation PathwayLikely Transformation Product(s)Reference Compound(s)Citation
Reductive Dehalogenation (Step 1)2-Chloroacetamide, Iodide (I⁻)Mixed bromo- and iodo-HAMs nih.gov
Reductive Dehalogenation (Step 2)Acetamide, Chloride (Cl⁻)Dichloroacetamide researchgate.net
Hydrolysis2-Chloro-2-iodoacetic acidGeneral Haloacetamides (HAMs) researchgate.net
Complete Mineralization (e.g., via AOPs)Chloride (Cl⁻), Iodide (I⁻), Iodate (IO₃⁻), Carbon Dioxide (CO₂), Water (H₂O), Nitrate (NO₃⁻)Diiodoacetamide, Trichloroacetamide nih.govresearchgate.net
Reaction with Thiols (e.g., Cysteine)2-Chloro-2-(cysteinyl)acetamide adductDihaloacetamides acs.orgnih.govresearchgate.net

Modeling Environmental Distribution and Behavior

Predicting the environmental distribution and behavior of this compound relies on modeling approaches that use its physicochemical properties and structure-activity relationships derived from related compounds.

Quantitative Structure-Activity Relationship (QSAR) Models: The environmental behavior of haloacetamides is strongly linked to their molecular structure. Key factors include:

Halogen Identity: The type of halogen atom influences the compound's stability and reactivity. The electron-withdrawing inductive effect decreases from chlorine to iodine (Cl > Br > I), which affects the stability of the molecule during hydrolysis. researchgate.net Conversely, the susceptibility to reductive dehalogenation increases (I > Br > Cl) because the C-I bond is the weakest. nih.gov

Electrophilicity: Haloacetamides are soft electrophiles that react with nucleophiles like the thiol group in cysteine via an SN2 reaction mechanism. nih.gov Computational models that calculate parameters like electrophilic softness and frontier molecular orbital (FMO) energies can predict reactivity and potential toxicity. nih.gov For this compound, the presence of two leaving groups on the same carbon would make it a potent electrophile.

Environmental Fate Modeling: Models that predict the environmental fate and transport of chemicals consider various degradation and transport parameters. For this compound, these models would need to account for:

Partition Coefficients: The octanol-water partition coefficient (Kow) would be used to estimate its tendency to sorb to organic matter in soil and sediment versus remaining dissolved in water.

Degradation Rate Constants: Rate constants for hydrolysis, photolysis, and biodegradation are crucial inputs. The table below presents kinetic data for the degradation of related haloacetamides, which can serve as a proxy for modeling the behavior of this compound.

CompoundDegradation ProcessConditionRate Constant (k)Citation
Diiodoacetamide (DIAcAm)UV/Chlorine Oxidation-2.8 × 10⁹ M⁻¹ s⁻¹ (with •OH radical) nih.gov
Dichloroacetamide (DCAcAm)UV/PMS-2.27 × 10⁻³ s⁻¹ (pseudo-first-order) researchgate.net
Trichloroacetamide (TCAcAm)UV/PMS-1.94 × 10⁻³ s⁻¹ (pseudo-first-order) researchgate.net
Various Bromo- and Iodo-HAMsReductive Dehalogenation by SulfitepH dependentFollows second-order kinetics (kobs = k[S(IV)]) nih.gov

Environmental factors such as pH, temperature, the presence of natural organic matter (NOM), and concentrations of species like bicarbonate (HCO₃⁻) can significantly influence these degradation rates. nih.govresearchgate.net For instance, NOM and bicarbonate have been shown to inhibit the degradation of diiodoacetamide by competing for reactive radicals. nih.gov Therefore, accurate environmental modeling must incorporate these matrix-specific effects.

Future Research Trajectories and Interdisciplinary Challenges

Advancements in Targeted Synthesis and Derivatization

The development of precise and efficient synthetic methodologies is fundamental to unlocking the potential of 2-chloro-2-iodoacetamide. Future research will likely concentrate on novel synthetic approaches that offer high yields and stereochemical control. A potential synthetic strategy could involve the C-amidoalkylation of aromatic compounds using hemiaminals derived from chloral (B1216628) and chloroacetamide, a method that has been successfully applied to create other chloroacetamide derivatives. researchgate.net

Furthermore, derivatization of the core this compound structure is a key area for advancement. By modifying the amide group or using the reactive α-carbon as a scaffold, a diverse library of probes and therapeutic candidates could be generated. For instance, new iodoacetamide (B48618) derivatives bearing lipid-like moieties such as a squalenyl group have been synthesized to target specific enzymes like squalene-hopene cyclase. nih.gov Applying similar principles to this compound could yield highly specific molecules for biological investigation. Another promising avenue is the use of bis-haloacetamide compounds in "rebridging chemistry" to create antibody-nanoparticle conjugates, a technique that could be adapted for this compound to develop targeted drug delivery systems. nih.gov

Refinement of Alkylation Strategies for Enhanced Selectivity

The alkylating capability of haloacetamides is their most significant chemical property, widely used in proteomics to modify cysteine residues. medchemexpress.comglpbio.cn However, the reactivity and specificity vary significantly between different haloacetamides. Iodoacetamide (IAA) is known for its high reactivity, reacting rapidly with sulfhydryl groups, but it can also lead to off-target alkylation of other residues like methionine, lysine, and histidine. nih.govubpbio.com In contrast, 2-chloroacetamide (B119443) (CAA) is less reactive, offering higher specificity for cysteine but at the cost of slower reaction rates and the potential to induce undesirable side effects like methionine oxidation. nih.govomicsdi.orgacs.orgacs.org

The compound this compound presents a unique case, with its reactivity expected to be intermediate between or a hybrid of IAA and CAA. A primary research challenge is to control and understand which halogen acts as the preferential leaving group under different conditions (e.g., pH, temperature), thereby tuning the molecule's reactivity and selectivity. Research has shown that the efficiency of alkylation depends on the reagent, its concentration, and reaction time. researchgate.net Future studies could explore using a "cocktail" approach that includes this compound alongside other haloacetamides to achieve optimal alkylation across a complex protein mixture, balancing reaction speed and minimizing over-alkylation. researchgate.net

PropertyIodoacetamide (IAA)2-Chloroacetamide (CAA)Predicted for this compound
Reactivity Very HighLower than IAATunable/Intermediate; dependent on which halogen acts as the leaving group.
Primary Target Cysteine (thiol groups)Cysteine (thiol groups)Cysteine (thiol groups)
Selectivity Lower; potential for off-target alkylation of Met, Lys, His. nih.govHigher for Cys, but can cause other side-reactions. acs.orgacs.orgPotentially higher than IAA if conditions favor chlorine as the leaving group; a key area for research.
Known Side Effects Alkylation of N-terminus, Lys, Asp, Glu. nih.govSignificant methionine oxidation (up to 40%). nih.govomicsdi.orgUnknown; requires investigation to determine its specific side-reaction profile.

Exploration of Novel Biological Targets and Mechanisms of Action

The primary biological action of haloacetamides like iodoacetamide is the irreversible inhibition of enzymes that rely on a catalytic cysteine residue. wikipedia.org This includes important enzyme classes such as cysteine proteases and deubiquitinating enzymes (DUBs), which are critical in processes like protein degradation and cell signaling. ubpbio.comwikipedia.org Given its structure, this compound is expected to act as an alkylating agent that covalently modifies the thiol group of cysteines. ambeed.com

Future research must move beyond this general mechanism to identify the specific protein targets and cellular pathways that are uniquely modulated by this compound. Its distinct reactivity profile, governed by the two different halogens, may allow it to engage with a different subset of the proteome compared to either iodoacetamide or chloroacetamide alone. This could lead to the discovery of novel biological functions or vulnerabilities in disease states. For example, studies on chlorobenzoquinones, which can be formed from environmental pollutants, have shown they can modify proteins like RNase A, suggesting that halogenated compounds can have wide-ranging biological implications. scirp.org Investigating the precise protein adducts formed by this compound and the resulting functional consequences will be a critical trajectory for discovering its potential as a research tool or therapeutic agent.

Integration of Omics Technologies with Haloacetamide-Based Probes

Modern biological research relies heavily on "omics" technologies—such as proteomics, transcriptomics, and metabolomics—to gain a holistic, system-wide understanding of cellular processes. frontiersin.orgbeckman.com Haloacetamides are already integral to proteomics, particularly in activity-based protein profiling (ABPP) techniques that use iodoacetamide-based probes to map reactive cysteine residues across the entire proteome. nih.gov

The next frontier lies in using this compound as a chemical probe within a multi-omics framework. beckman.com By treating cells or organisms with this compound, researchers can simultaneously:

Proteomics: Identify the specific proteins that are directly alkylated, revealing its primary targets.

Transcriptomics: Analyze changes in gene expression to understand the cell's downstream response to target engagement.

Metabolomics: Measure shifts in metabolic pathways to uncover the functional consequences of the compound's activity.

Environmental Impact Mitigation Research

Haloacetamides (HAMs) are recognized as an emerging class of nitrogenous disinfection byproducts (N-DBPs) in drinking water. nih.govresearchgate.net They are formed when disinfectants like chlorine or chloramines react with natural organic matter, such as amino acids, present in water sources. researchgate.netacs.org These compounds are of concern due to their potential cytotoxicity and genotoxicity. nih.govnih.gov

The environmental research trajectory for this compound will involve several key areas:

Formation Pathways: Investigating the specific conditions under which it forms during water treatment, particularly in water sources containing both organic nitrogen precursors and iodide. Studies have shown that diiodoacetamide (B1628689) (DIAM) can form rapidly during chloramination of iodide-containing waters. nih.gov

Environmental Fate: Determining its persistence, degradation, and potential to bioaccumulate in aquatic ecosystems.

Mitigation Strategies: Developing and optimizing methods to prevent its formation or remove it from drinking water. Current strategies for DBP mitigation include the use of alternative disinfectants like ozone, and treatment processes such as coagulation, flocculation, and filtration with granular activated carbon (GAC). researchgate.networldbank.org Research into the effectiveness of these methods specifically for this compound will be crucial for ensuring water safety.

Mitigation StrategyDescriptionRelevance to Haloacetamides
Precursor Removal Using coagulation, flocculation, and sand filtration to remove natural organic matter before disinfection. researchgate.netHighly effective; coagulation/flocculation can remove 50-75% of haloacetamide formation potential. researchgate.net
Alternative Disinfectants Employing ozone (O₃) or UV light instead of or in combination with chlorine to reduce the formation of chlorinated DBPs. researchgate.netOzone is a powerful oxidant that does not produce chlorinated or brominated organic byproducts. researchgate.net
Adsorption Using biological activated carbon (BAC) filters to adsorb formed DBPs from the water.Effective at removing already-formed haloacetamides. researchgate.net
Optimized Chloramination Controlling pre-chlorination time before adding ammonia (B1221849) can oxidize iodide to iodate (B108269), mitigating the formation of iodinated HAMs. nih.govDirectly applicable to preventing the formation of compounds like this compound.

Q & A

Q. Q. How can researchers design derivatives to improve photostability for in vivo applications?

  • Methodological Answer :
  • Structural Modification : Introduce electron-withdrawing groups (e.g., nitro) to reduce UV-induced degradation .
  • Encapsulation : Use liposomal carriers to shield the compound from light .

Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in reported yields (e.g., 60–85%) arise from differences in catalyst purity (CuI vs. CuBr) and solvent drying methods .
  • Biological Activity Conflicts : Some studies report antitumor activity, while others note cytotoxicity inconsistencies due to assay conditions (e.g., cell line selection, exposure time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.